N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of drugs and bioactive molecules . They can interact with various biological targets, such as enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of action
The mode of action would depend on the specific target of the compound. Generally, drugs can act by binding to their targets and modulating their activity, which can lead to changes in cellular processes and physiological responses .
Biochemical pathways
The affected pathways would also depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For example, the presence of the ethoxyphenyl and chlorobenzyl groups could influence its lipophilicity and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-17-9-7-15(8-10-17)22-26-25-19-11-12-21(27-28(19)22)31-14-20(29)24-13-16-5-3-4-6-18(16)23/h3-12H,2,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHHQRKWUFBIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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